4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a carboxamide group at the 3-position and a tetrahydrofused ring system. Its molecular formula is C₇H₁₁ClN₄O (as per CAS 1220029-50-4), with an average molecular weight of 202.64 g/mol . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This scaffold is notable for its versatility in drug discovery, particularly in kinase inhibition and antimicrobial agents .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.ClH/c8-7(12)6-4-3-9-2-1-5(4)10-11-6;/h9H,1-3H2,(H2,8,12)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCAWGWTHXOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Hydrazine Hydrate
The pyrazolo[4,3-c]pyridine core is typically constructed via cyclization reactions. A patented method (CN113264931B) employs hydrazine hydrate to form the pyrazole ring from a keto-ester precursor.
Procedure :
-
Step 1 : Reaction of compound 1 (5.97 g, 30 mmol) with diethyl oxalate (5.69 g, 39 mmol) in tetrahydrofuran (THF) at −78°C, catalyzed by lithium hexamethyldisilazide (LiHMDS).
-
Step 2 : Cyclization with hydrazine hydrate in acetic acid at 80°C for 1 hour, yielding the pyrazole intermediate (compound 3) with 80% efficiency.
Mechanistic Insight :
Hydrazine hydrate facilitates nucleophilic attack on the carbonyl group, followed by dehydration to form the pyrazole ring. The use of acetic acid as a solvent enhances proton availability, accelerating cyclization.
Nucleophilic Substitution with Fluorobenzonitrile
Aromatic nucleophilic substitution (SNAr) introduces substituents at the pyrazole’s 1-position. The patent details the reaction of compound 3 with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, achieving a 96% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 100°C |
| Time | 12 hours |
| Base | Potassium carbonate |
| Yield | 96% |
This step’s efficiency stems from DMSO’s high polarity, which stabilizes the transition state during SNAr.
Optimization of Reaction Conditions
Solvent Selection
Solvent choice critically impacts reaction kinetics and yields:
| Step | Solvent | Role | Yield Impact |
|---|---|---|---|
| 1 | THF | Dissolves LiHMDS, enables low-temperature reactions | 75% |
| 2 | Acetic acid | Protonates intermediates, aids cyclization | 80% |
| 3 | DMSO | Polar aprotic solvent for SNAr | 96% |
Non-polar solvents like methyl tert-butyl ether (MTBE) are unsuitable for SNAr due to poor nucleophile stabilization.
Temperature and Time Parameters
Optimal thermal conditions balance reaction rate and side-product formation:
| Reaction | Temperature Range | Time Range | Yield |
|---|---|---|---|
| LiHMDS activation | −78°C → 25°C | 1 hr → 12 hrs | 75% |
| Hydrazine cyclization | 80°C | 1 hr | 80% |
| SNAr with benzonitrile | 100°C | 12 hrs | 96% |
Lower temperatures (−78°C) prevent undesired enolate formation during LiHMDS activation.
Industrial-Scale Production Considerations
Scaling the patented method requires addressing:
-
Catalyst Recovery : Palladium on carbon (Pd/C) used in hydrogenation steps must be recycled to reduce costs.
-
Solvent Volume : THF and DMSO are expensive; switching to toluene or acetonitrile in early stages may improve cost-efficiency.
-
Purification : Column chromatography is replaced with crystallization for bulk production, though purity may drop to ~90%.
Comparative Analysis of Synthetic Methodologies
The hydrazine-based approach outperforms alternatives in yield and scalability but demands rigorous moisture control.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology and neurology.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This inhibition occurs through competitive binding at the active site, blocking the kinase’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Properties
Research Findings and Industrial Relevance
- Solubility and Bioavailability : Hydrochloride salts (e.g., This compound ) are preferred in drug formulations for enhanced aqueous solubility .
- Structural Tunability : Substituents like oxazolyl or isopropyl groups balance lipophilicity and target engagement, as seen in antimicrobial and anticoagulant leads .
- Safety Profiles : Apixaban’s low intracranial bleeding risk (0.2% annual incidence) underscores the scaffold’s safety in chronic therapies .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 159.62 g/mol. The compound features a pyrazolo-pyridine core structure that is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, certain pyrazolo[4,3-c]pyridines demonstrated IC50 values as low as 0.36 µM against CDK2 .
- Anti-inflammatory Properties : Studies suggest that these compounds can modulate inflammatory pathways effectively. In vitro assays have indicated significant inhibition of pro-inflammatory cytokine release .
- Neuroprotective Effects : There is emerging evidence that pyrazolo[4,3-c]pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis .
Anticancer Activity
A study published in Molecules highlighted the synthesis and biological evaluation of various pyrazolo[4,3-c]pyridines. Notably, one derivative exhibited selective inhibition against cancer cell lines such as HeLa and HCT116 with IC50 values ranging from 0.5 to 1.0 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.5 |
| Derivative B | HCT116 | 0.8 |
| Derivative C | A375 | 1.0 |
Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine was tested for its ability to inhibit nitric oxide production in macrophages. The results indicated a dose-dependent reduction in nitric oxide levels at concentrations as low as 10 µM .
| Concentration (µM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Neuroprotective Effects
Research published in Frontiers in Pharmacology assessed the neuroprotective effects of pyrazolo[4,3-c]pyridines against oxidative stress-induced apoptosis in neuronal cells. The study found that treatment with these compounds reduced cell death by approximately 40% compared to untreated controls .
Case Studies
- Case Study on Cancer Cell Lines : A comprehensive study involving several pyrazolo[4,3-c]pyridine derivatives demonstrated their efficacy against various cancer cell lines. The study concluded that modifications to the substituents on the pyridine ring significantly affected anticancer potency.
- Inflammatory Disease Model : In vivo studies using animal models of arthritis showed that administration of pyrazolo[4,3-c]pyridine derivatives resulted in significant reductions in swelling and pain scores compared to control groups.
Q & A
Q. What are the established synthetic routes for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted pyrazoles with cyclic amines, followed by carboxylation and hydrochlorination. Key steps include:
- Cyclization : Using ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate as an intermediate, optimized at 80–100°C in ethanol with catalytic HCl .
- Carboxamide Formation : Amidation via coupling with activated carbonyl reagents (e.g., EDCI/HOBt) in DMF under inert atmosphere .
- Purity Control : Recrystallization from ethanol/water (7:3 v/v) yields >98% purity, verified by HPLC .
Data Table :
| Synthetic Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | EtOH, HCl, 80°C | 65–70 | 95 | |
| Amidation | DMF, EDCI, RT | 50–55 | 98 |
Q. How is the bicyclic pyrazolo-pyridine core structurally characterized, and what analytical techniques are critical for confirming its conformation?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement) and NMR are primary tools.
- X-ray : Monoclinic space group P2₁/c with Z = 4; hydrogen bonding between NH and Cl⁻ stabilizes the hydrochloride salt .
- NMR : Key signals include δ 2.8–3.2 ppm (CH₂ of piperidine ring) and δ 8.1 ppm (pyrazole C-H) in DMSO-d₆ .
- MS : ESI-MS shows [M+H]⁺ at m/z 231.68 (calculated) .
Advanced Research Questions
Q. How do substituents on the pyrazole or pyridine rings modulate biological activity, and what strategies resolve contradictions in SAR data?
- Methodological Answer : Substituents at positions 1 (N-alkylation) and 3 (carboxamide) significantly affect target affinity.
- Case Study : N-Isopropyl derivatives show 10-fold higher kinase inhibition vs. methyl analogs, attributed to steric and electronic effects .
- Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) arise from assay conditions (e.g., ATP concentration). Normalize data using standardized kinase profiling panels .
Data Table :
| Derivative | Substituent | Target (IC₅₀) | Assay Conditions | Reference |
|---|---|---|---|---|
| N-Isopropyl | R = iPr | Kinase X: 15 nM | 1 mM ATP | |
| N-Methyl | R = Me | Kinase X: 150 nM | 1 mM ATP |
Q. What methodologies optimize solubility and stability of this hydrochloride salt for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., 10% DMSO in saline) or β-cyclodextrin inclusion complexes (2:1 molar ratio) to achieve >5 mg/mL .
- Stability : Store lyophilized powder at -80°C (6-month stability); avoid repeated freeze-thaw cycles (degradation <5% after 3 cycles) .
- In Vivo Formulation : For IP administration, prepare 5 mg/mL in 0.9% NaCl with 0.1% Tween-80; filter-sterilize (0.22 µm) .
Q. How can crystallographic data (e.g., SHELX-refined structures) reconcile discrepancies in proposed binding modes with biological targets?
- Methodological Answer :
- Docking vs. Crystallography : Compare AutoDock-predicted poses with co-crystal structures (e.g., PDB 7XYZ). Adjust force fields to account for protonation states (e.g., pyrazole NH⁺ in acidic environments) .
- Contradiction Example : Predicted hydrogen bonding to Asp32 (kinase) was absent in experimental structures; revise models to prioritize hydrophobic interactions .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 142–143°C vs. 119–120°C), and how can this be addressed experimentally?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents.
- Mitigation : Perform DSC analysis at 10°C/min under N₂; use single-crystal samples for reproducible results .
- Example : Compound 12f (mp 142–143°C) vs. 12g (mp 119–120°C) differ due to N-alkyl chain length affecting crystal packing .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
